Chemical Architecture & Reactivity Profile: 3,4,5-Trichloro-2,6-difluoropyridine
Chemical Architecture & Reactivity Profile: 3,4,5-Trichloro-2,6-difluoropyridine
Technical Whitepaper | Version 1.0
Executive Summary
This technical guide provides a comprehensive analysis of 3,4,5-trichloro-2,6-difluoropyridine (CAS: 5958-25-8), a highly functionalized heterocyclic building block. Distinguished by its specific halogenation pattern—two labile fluorine atoms flanking the ring nitrogen and a core of three stable chlorine atoms—this molecule serves as a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical candidates.
The guide details the compound's physicochemical properties, validates its synthetic pathways via the Halex reaction, and rigorously examines its regioselective reactivity profile. Emphasis is placed on the Nucleophilic Aromatic Substitution (
Molecular Architecture & Physicochemical Profile
The reactivity of 3,4,5-trichloro-2,6-difluoropyridine is dictated by the electronic interplay between the electronegative nitrogen atom and the halogen substituents. The 2,6-fluorine atoms are highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen (
Key Physicochemical Data
| Property | Value / Description |
| CAS Number | 5958-25-8 |
| Molecular Formula | |
| Molecular Weight | 218.41 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, EtOAc, Acetone) |
| Density | > 1.6 g/cm³ (Estimated based on polyhalopyridines) |
| Boiling Point | ~210–215 °C (at atmospheric pressure) |
| Electronic Character | Electron-deficient ( |
Synthetic Pathways: The Halex Reaction
The industrial and laboratory-scale synthesis of 3,4,5-trichloro-2,6-difluoropyridine is primarily achieved through Halogen Exchange (Halex) reactions. This process involves the nucleophilic displacement of chlorine atoms on pentachloropyridine using an inorganic fluoride source.
Protocol: Fluorination of Pentachloropyridine[3]
-
Precursor: Pentachloropyridine (
). -
Reagent: Anhydrous Potassium Fluoride (KF) or CsF.
-
Solvent: Polar aprotic solvents (e.g., Sulfolane, N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF)).
-
Catalyst: Phase Transfer Catalysts (e.g., 18-Crown-6 or Tetraphenylphosphonium bromide) enhance rate and yield.
Mechanism & Selectivity: The reaction is thermodynamically driven but kinetically controlled. The 2- and 6-positions are most susceptible to substitution due to the stabilization of the negative charge on the nitrogen in the transition state.
Reactivity Profile: Regioselective
The core utility of 3,4,5-trichloro-2,6-difluoropyridine lies in its predictable regiochemistry. In
Hierarchy of Reactivity sites
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C-2 and C-6 (Fluorines): Primary sites of attack. Highly activated by the ortho-nitrogen.
-
C-4 (Chlorine): Secondary site. Activated by the para-nitrogen but possesses a poorer leaving group (Cl) compared to F.
-
C-3 and C-5 (Chlorines): Least reactive (meta-positions). Deactivated relative to ortho/para positions.
Experimental Workflow: Selective Mono-Substitution
To introduce a single nucleophile (e.g., an amine or alkoxide) at the 2-position while retaining the 6-fluoro handle for subsequent reactions:
-
Stoichiometry: Use exactly 1.0 equivalent of the nucleophile.
-
Temperature Control: Maintain low temperatures (0°C to Room Temperature) to prevent bis-substitution.
-
Base: Use a non-nucleophilic base (e.g., DIPEA,
) to neutralize the HF byproduct.
Applications in Drug Discovery & Agrochemicals[4]
Scaffold Decoration for Kinase Inhibitors
The 3,4,5-trichloro-2,6-difluoropyridine scaffold is valuable for synthesizing 2,3,6-trisubstituted pyridines .
-
Step 1:
at C-2 with a primary amine (hinge binder motif). -
Step 2:
at C-6 with a solubilizing group or secondary pharmacophore. -
Step 3: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at C-4 (replacing Cl) to extend the carbon skeleton.
Agrochemical Intermediates
The electron-deficient nature of the ring makes derivatives of this compound potent herbicides and insecticides. The trichloro-motif persists in the environment, providing residual activity, while the 2,6-substituents allow for tuning of lipophilicity (LogP) and soil mobility.
Handling & Safety Protocols
Warning: Polyhalogenated pyridines are potent skin irritants and potential sensitizers.
-
Skin Contact: Causes severe irritation and potential chemical burns. The lipophilic nature allows rapid dermal absorption.
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood.
-
Waste Disposal: Do not release into aqueous drains. Dispose of as halogenated organic waste.
References
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PubChem. Pyridine, 3,4,5-trichloro-2,6-difluoro- (Compound Summary). National Library of Medicine. [Link]
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Chambers, R. D., et al. Polyfluoroarenes. Part XI. Reactions of Polyfluoropyridines. Journal of the Chemical Society C: Organic.
-
Sandford, G. Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 2003. [Link]
